molecular formula C14H21N3O B7639741 N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-methylpyrimidin-4-amine

N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-methylpyrimidin-4-amine

Cat. No. B7639741
M. Wt: 247.34 g/mol
InChI Key: MJXJMLWZXKLZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-methylpyrimidin-4-amine, commonly known as EHP-101, is a novel cannabinoid receptor type 2 (CB2) agonist. It has shown promising results in preclinical studies for the treatment of various neurological disorders.

Mechanism of Action

EHP-101 exerts its therapeutic effects by activating N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-methylpyrimidin-4-amine receptors, which are primarily expressed in immune cells and have been implicated in the regulation of inflammation and immune responses. Activation of this compound receptors by EHP-101 leads to the inhibition of pro-inflammatory cytokines and chemokines, as well as the induction of anti-inflammatory cytokines and neurotrophic factors.
Biochemical and physiological effects:
EHP-101 has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It can reduce inflammation, oxidative stress, and neuronal damage, as well as promote neuroprotection and neuroregeneration. EHP-101 has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of EHP-101 is its selectivity for N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-methylpyrimidin-4-amine receptors, which reduces the risk of unwanted side effects. However, EHP-101 has a relatively short half-life and requires frequent dosing, which can be a limitation for some experimental designs. Additionally, the efficacy of EHP-101 may be influenced by factors such as age, sex, and disease severity, which can complicate interpretation of experimental results.

Future Directions

Future research on EHP-101 should focus on its potential therapeutic applications in human clinical trials. Additional preclinical studies are also needed to better understand the mechanisms underlying the effects of EHP-101 in different neurological disorders. Furthermore, studies on the pharmacokinetics and pharmacodynamics of EHP-101 may help to optimize dosing regimens and improve its therapeutic efficacy. Finally, studies on the safety and toxicity of EHP-101 are needed to ensure its suitability for human use.

Synthesis Methods

The synthesis of EHP-101 involves a multi-step process that starts with the reaction of 2-methylpyrimidin-4-amine with ethyl 2-bromoacetate to form ethyl 2-(2-methylpyrimidin-4-ylamino)acetate. This compound is then reacted with 2-chloroethyl ethyl sulfide to form N-(2-chloroethyl)-2-(2-methylpyrimidin-4-ylamino)acetamide. The final step involves the reaction of this compound with 1-bromo-3-ethoxy-2-methylpropane to form EHP-101.

Scientific Research Applications

EHP-101 has been studied extensively for its potential therapeutic applications in various neurological disorders such as multiple sclerosis, neuropathic pain, and traumatic brain injury. Preclinical studies have shown that EHP-101 can reduce inflammation, oxidative stress, and neuronal damage in animal models of these disorders.

properties

IUPAC Name

N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-3-18-12-9-11(14(12)6-4-7-14)17-13-5-8-15-10(2)16-13/h5,8,11-12H,3-4,6-7,9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXJMLWZXKLZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCC2)NC3=NC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.